Zymostenol structure and chemical properties
Zymostenol structure and chemical properties
An In-depth Technical Guide to the Core Aspects of Zymostenol: Structure and Chemical Properties
For researchers, scientists, and drug development professionals, a thorough understanding of key metabolic intermediates is crucial. Zymostenol, a significant player in the biosynthesis of cholesterol, is one such molecule. This guide provides a detailed examination of its structure, chemical properties, and its role in biochemical pathways, supplemented with experimental protocols and visual diagrams to facilitate comprehension.
Chemical Structure and Identification
Zymostenol, also known as (5α)-cholest-8-en-3β-ol or Δ8-Cholesterol, is a tetracyclic sterol that serves as a late-stage precursor in the synthesis of cholesterol.[1] Its chemical identity is well-defined by its structural formula and various identifiers.
The structure of zymostenol is characterized by a cholestane (B1235564) core with a hydroxyl group at the 3β position and a double bond between carbons 8 and 9.[2] This specific arrangement of functional groups is critical to its recognition by enzymes in the cholesterol biosynthesis pathway.
Table 1: Chemical Identifiers for Zymostenol
| Identifier | Value |
| IUPAC Name | (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2] |
| Chemical Formula | C₂₇H₄₆O[1][2] |
| Molecular Weight | 386.7 g/mol [1][2] |
| CAS Number | 566-97-2[1][2] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C[2] |
| InChI Key | QETLKNDKQOXZRP-XTGBIJOFSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of zymostenol dictate its behavior in biological systems and in experimental settings. These properties are essential for designing experiments related to its extraction, purification, and quantification.
Table 2: Physicochemical Data for Zymostenol
| Property | Value/Observation | Context |
| Physical State | Crystalline solid[1] | At room temperature. |
| Solubility | DMF: 3 mg/ml, Ethanol: 2 mg/ml[1] | Solubility in common organic solvents. |
| Stability | ≥ 2 years at -20°C[1] | Indicates good stability under proper storage conditions. |
For comparison, the melting point of the related precursor, zymosterol (B116435), is 110°C, and that of the final product, cholesterol, is 148.5°C.[3][4] The boiling point of cholesterol is 360°C.[4]
Biological Significance and Signaling Pathways
Zymostenol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[5][6] This pathway is one of the two main routes for cholesterol production in mammals, the other being the Bloch pathway.[5] The key distinction lies in the timing of the reduction of the double bond in the sterol side chain.[7]
In the Kandutsch-Russell pathway, zymostenol is formed from zymosterol by the action of 3β-hydroxysteroid-Δ24-reductase (DHCR24).[5] Subsequently, zymostenol is converted to lathosterol (B1674540) by the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase, which is encoded by the EBP gene.[6]
Disruptions in this pathway can lead to the accumulation of zymostenol, which is a hallmark of certain genetic disorders, such as Conradi-Hünermann-Happle syndrome, caused by mutations in the EBP gene.[5] Furthermore, certain drugs, like tamoxifen, can inhibit the EBP enzyme, leading to an accumulation of zymostenol.[1][5]
Recent studies have also identified zymostenol as an agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), with an EC₅₀ of 1 µM, suggesting its potential role in immune cell differentiation.[1][5]
Experimental Protocols
The analysis of zymostenol and other sterols in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Plasma Sterols
GC-MS is a robust method for the quantification of zymostenol.[6]
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Sample Preparation : To 100 µL of plasma, add an internal standard (e.g., epicoprostanol).
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Hydrolysis : Perform alkaline hydrolysis of sterol esters by adding ethanolic potassium hydroxide (B78521) and incubating at an elevated temperature.
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Extraction : Extract the free sterols using a non-polar solvent such as n-hexane.
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Drying : Evaporate the organic solvent to dryness under a stream of nitrogen.
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Derivatization : Reconstitute the dried sterol extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the sterols for GC analysis.
-
GC-MS Analysis : Inject the derivatized sample into the GC-MS system. The separated compounds are then introduced into the mass spectrometer. Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode to detect and quantify the characteristic ions of Zymostenol-TMS ether.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Zymostenol
LC-MS/MS offers high sensitivity and specificity for the analysis of zymostenol.[6][8]
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Sample Preparation : To a small volume of serum (e.g., 50 µL), add an internal standard.
-
Extraction : Perform a liquid-liquid extraction with an organic solvent mixture (e.g., methanol/dichloromethane) to precipitate proteins and extract the lipids.
-
LC Separation : Inject the extracted sample onto a suitable LC column (e.g., C18). Use a gradient elution to separate the sterols.
-
MS/MS Detection : The eluting compounds are ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification : The amount of zymostenol is quantified by comparing its peak area to that of the internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. delta8-Cholestenol | C27H46O | CID 101770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zymosterol | C27H44O | CID 92746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
